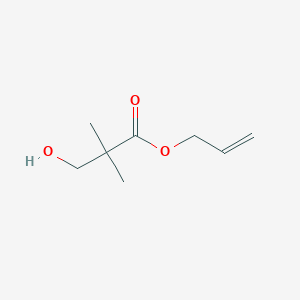
Prop-2-en-1-yl 3-hydroxy-2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prop-2-en-1-yl 3-hydroxy-2,2-dimethylpropanoate is an organic compound with a unique structure that combines an allyl group (prop-2-en-1-yl) with a hydroxy group and a dimethylpropanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-hydroxy-2,2-dimethylpropanoate typically involves the esterification of 3-hydroxy-2,2-dimethylpropanoic acid with allyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of azeotropic distillation can help remove water formed during the esterification, driving the reaction to completion.
化学反应分析
Types of Reactions
Prop-2-en-1-yl 3-hydroxy-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.
Substitution: Hydroxy group can be substituted using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of chlorides or other substituted derivatives.
科学研究应用
Prop-2-en-1-yl 3-hydroxy-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a prodrug, where the ester group can be hydrolyzed to release the active drug.
Industry: Used in the production of polymers and resins due to its reactive functional groups.
作用机制
The mechanism of action of Prop-2-en-1-yl 3-hydroxy-2,2-dimethylpropanoate involves its hydrolysis to release 3-hydroxy-2,2-dimethylpropanoic acid and allyl alcohol. The hydrolysis can be catalyzed by esterases or acidic conditions. The released products can then participate in various biochemical pathways, depending on the context of their use.
相似化合物的比较
Similar Compounds
Prop-2-en-1-yl acetate: Similar structure but lacks the hydroxy and dimethyl groups.
3-Hydroxy-2,2-dimethylpropanoic acid: Lacks the allyl group.
Allyl alcohol: Lacks the ester and hydroxy groups.
Uniqueness
Prop-2-en-1-yl 3-hydroxy-2,2-dimethylpropanoate is unique due to its combination of an allyl group, a hydroxy group, and a dimethylpropanoate moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
生物活性
Prop-2-en-1-yl 3-hydroxy-2,2-dimethylpropanoate, also known as a derivative of 3-hydroxy-2,2-dimethylpropionic acid, has garnered attention for its potential biological activities, particularly in the context of cancer research. This compound is part of a broader class of molecules that have been synthesized and studied for their effects on various biological pathways, including apoptosis and cell proliferation.
- Chemical Formula : C₇H₁₂O₃
- Molecular Weight : 144.17 g/mol
- Structure : The compound features a propenyl group attached to a hydroxy-substituted dimethylpropanoate backbone.
Biological Activity Overview
Research indicates that derivatives of 3-hydroxy-2,2-dimethylpropanoate exhibit significant antiproliferative effects against cancer cell lines, particularly colon cancer cells (HCT-116). The mechanisms of action are primarily linked to the inhibition of specific proteins involved in cell survival and proliferation.
-
Inhibition of HSP90 and TRAP1 :
- The compound has been shown to interact with heat shock proteins (HSPs), particularly HSP90 and TRAP1. These proteins play crucial roles in cellular stress responses and survival pathways.
- Compounds like 7a and 7g demonstrate high selectivity for TRAP1, which correlates with their enhanced anticancer activity .
-
Induction of Apoptosis :
- The biological activity includes inducing apoptosis in cancer cells, evidenced by DNA fragmentation and chromatin condensation observed through DAPI staining techniques .
- The IC50 values for these compounds range from 0.12 mg/mL to 0.81 mg/mL, indicating potent inhibitory effects on cancer cell proliferation .
Synthesis and Testing
A series of compounds based on the structure of this compound were synthesized to evaluate their biological activities. The synthesis involved several chemical transformations, including:
- Saponification and hydrazinolysis.
- Formation of N-alkyl derivatives through coupling reactions.
Case Studies
- Colon Cancer Cell Line (HCT-116) :
- Normal Cell Line (HEK-293) :
Data Table: Antiproliferative Activity
| Compound | IC50 (mg/mL) | Target Protein | Selectivity |
|---|---|---|---|
| 7a | 0.12 | TRAP1 | High |
| 7g | 0.12 | TRAP1 | High |
| 7d | 0.81 | TRAP1 | Moderate |
属性
CAS 编号 |
919106-36-8 |
|---|---|
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC 名称 |
prop-2-enyl 3-hydroxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H14O3/c1-4-5-11-7(10)8(2,3)6-9/h4,9H,1,5-6H2,2-3H3 |
InChI 键 |
BRMJRRJCJGNTSC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CO)C(=O)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















